Cas no 879937-05-0 (5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide)

879937-05-0 structure
Nome do Produto:5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide
5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
- 4-Pyrimidinecarboxamide, 5-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(methylthio)-
- 5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
- SR-01000154011-1
- EN300-24109581
- CCG-144260
- AKOS001514851
- Z57906497
- 879937-05-0
- 5-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide
- SR-01000154011
-
- Inchi: 1S/C10H10ClN5OS3/c1-3-19-10-16-15-9(20-10)14-7(17)6-5(11)4-12-8(13-6)18-2/h4H,3H2,1-2H3,(H,14,15,17)
- Chave InChI: MDAJCSQDJCVBAB-UHFFFAOYSA-N
- SMILES: C1(SC)=NC=C(Cl)C(C(NC2=NN=C(SCC)S2)=O)=N1
Propriedades Computadas
- Massa Exacta: 346.9736012g/mol
- Massa monoisotópica: 346.9736012g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 5
- Complexidade: 340
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.8
- Superfície polar topológica: 160Ų
Propriedades Experimentais
- Densidade: 1.57±0.1 g/cm3(Predicted)
- pka: 4.26±0.50(Predicted)
5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24109581-0.05g |
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide |
879937-05-0 | 95% | 0.05g |
$212.0 | 2024-06-19 |
5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide Literatura Relacionada
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
879937-05-0 (5-chloro-N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(methylsulfanyl)pyrimidine-4-carboxamide) Produtos relacionados
- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)
- 1420792-68-2(8-Fluoro-6-methyl-5-nitroquinoline-2-carbaldehyde)
- 944917-72-0(CRAC inhibitor 44)
- 1936690-04-8(3-(butan-2-yl)oxolane-3-carbaldehyde)
- 2227646-37-7(rac-(1R,2S)-2-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclopropan-1-amine)
- 1019100-92-5(3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine)
- 84302-07-8(Benzene, 5-bromo-1,3-dichloro-2-nitro-)
- 1780217-04-0(5-2-(methylamino)acetylthiophene-3-carbonitrile)
- 685862-22-0(4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic Acid)
- 2228491-12-9(1-(3-methoxy-4-nitrophenyl)-2-methylpropan-2-amine)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

江苏科伦多食品配料有限公司
Membro Ouro
CN Fornecedor
Reagente

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
